

Spectroscopic Analysis of 4-Bromo-5-methyl-1H-imidazole: A Technical Overview

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Compound of Interest

Compound Name: 4-Bromo-5-methyl-1H-imidazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-5-methyl-1H-imidazole**. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public spectroscopic data for **4-Bromo-5-methyl-1H-imidazole**, this guide also includes data for the closely related isomers, 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole, to serve as a valuable reference.

Spectroscopic Data

While direct experimental spectroscopic data for **4-Bromo-5-methyl-1H-imidazole** (CAS 15813-08-8) is not readily available in public databases, the following tables summarize the expected and observed spectral data for its isomers. This comparative data provides a foundational understanding for researchers working with similar molecular scaffolds.

Table 1: ¹H NMR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
4-Bromo-1-methyl-1H-imidazole	-	-	-	Data not available
5-Bromo-1-methyl-1H-imidazole[1]	-	-	-	Data not available

No specific ^1H NMR data for the isomers was found in the search results.

Table 2: ^{13}C NMR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

Compound	Solvent	Chemical Shift (δ) ppm
4-Bromo-1-methyl-1H-imidazole	-	Data not available
5-Bromo-1-methyl-1H-imidazole	-	Data not available

No specific ^{13}C NMR data for the isomers was found in the search results.

Table 3: IR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

Compound	Technique	Key Absorption Bands (cm^{-1})
4-Bromo-1-methyl-1H-imidazole	-	Data not available
5-Bromo-1-methyl-1H-imidazole	-	Data not available

No specific IR data for the isomers was found in the search results.

Table 4: Mass Spectrometry Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

Compound	Ionization Method	[M] ⁺	Key Fragments (m/z)
4-Bromo-1-methyl-1H-imidazole	-	-	Data not available
5-Bromo-1-methyl-1H-imidazole	-	-	Data not available

No specific MS data for the isomers was found in the search results.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of **4-Bromo-5-methyl-1H-imidazole** are not available. However, the following general procedures are representative of the methodologies typically employed for the analysis of small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **¹H NMR Spectroscopy:** Proton NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.^[2] Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.^{[3][4]} A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is often required due to the lower natural abundance of the ¹³C isotope.^{[3][4]}

2.2 Infrared (IR) Spectroscopy

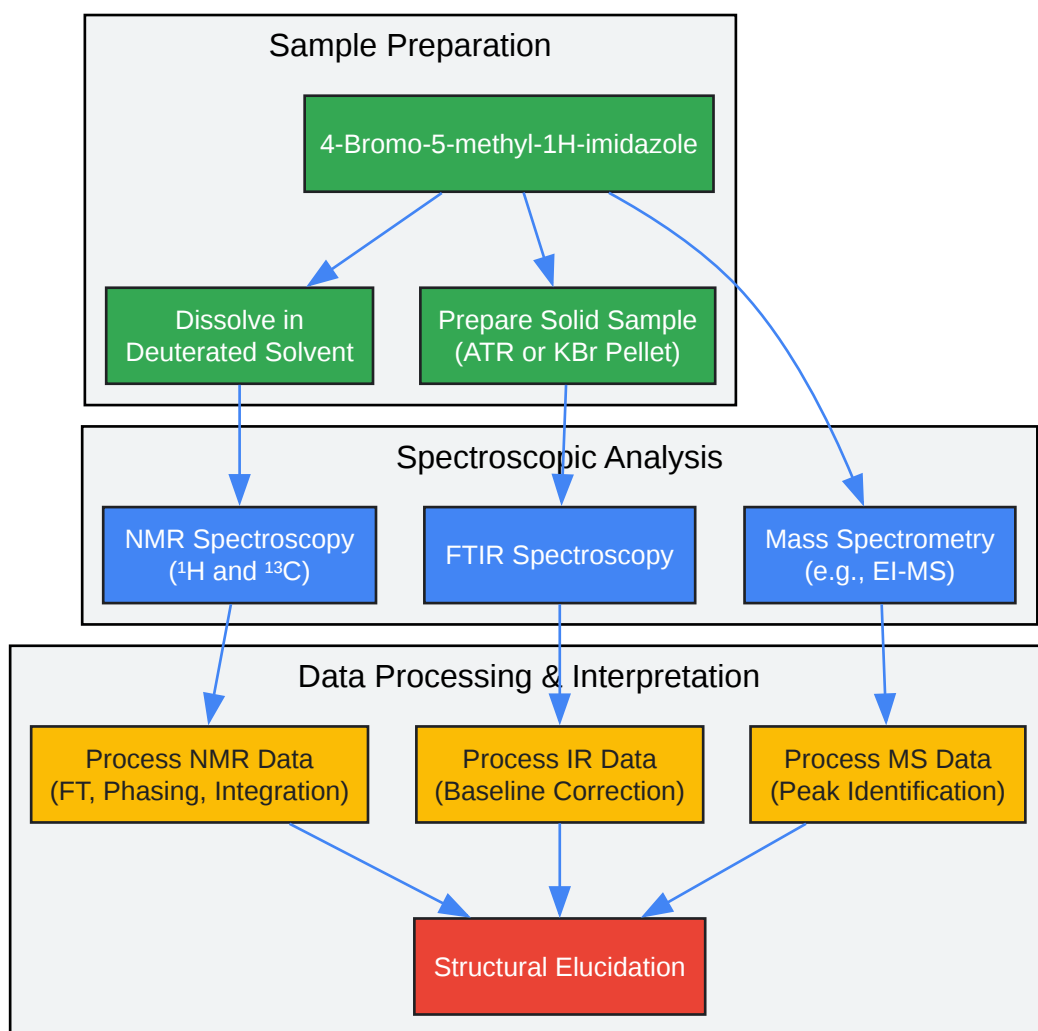
- **Attenuated Total Reflectance (ATR)-FTIR:** A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).^[5] Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . This method requires minimal sample preparation.
- **KBr Pellet Method:** For this transmission method, a few milligrams of the solid sample are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.^{[6][7]} The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the FTIR spectrometer for analysis.^{[6][7]}

2.3 Mass Spectrometry (MS)

- **Electron Ionization (EI):** EI is a common "hard" ionization technique for volatile and thermally stable compounds.^{[8][9][10]} The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).^{[8][10]} This causes ionization and extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that is useful for structural elucidation.^{[8][9][10]}

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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